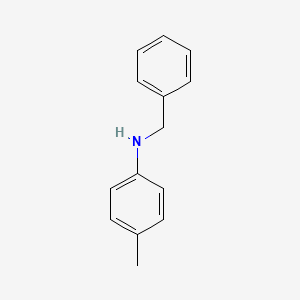

N-Benzyl-4-toluidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-benzyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVOWRWHMCBERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202376 | |

| Record name | N-Benzyl-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5405-15-2 | |

| Record name | N-Benzyl-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-4-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5405-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-4-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1UCI3S8J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Benzyl-4-toluidine molecular weight and formula

An In-Depth Technical Guide to N-Benzyl-4-toluidine

This technical guide provides a comprehensive overview of this compound, including its fundamental molecular properties, detailed experimental protocols for its synthesis, and insights into its metabolic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular and Physical Properties

This compound, also known as N-Benzyl-4-methylaniline, is an aromatic amine with significant applications in synthetic organic chemistry.[1] Its core properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅N | [1][2][3] |

| Molecular Weight | 197.28 g/mol | [1][2] |

| CAS Number | 5405-15-2 | [1][2][3] |

| IUPAC Name | N-benzyl-4-methylaniline | [3] |

| Synonyms | This compound, N-Benzyl-4-methylaniline, Benzenemethanamine, N-(4-methylphenyl)- | [2][3] |

| Primary Hazards | Irritant | [3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common synthetic routes: Reductive Amination and N-Alkylation.

Reductive Amination

This method involves the reaction of 4-toluidine with benzaldehyde to form an imine intermediate, which is subsequently reduced to the target secondary amine.[1]

Materials:

Procedure:

-

In a suitable reaction flask, mix equimolar amounts of 4-toluidine and benzaldehyde. An exothermic reaction may occur.[4]

-

Dissolve the mixture in a suitable solvent such as ethanol or ether.[4]

-

Transfer the solution to a high-pressure hydrogenation apparatus.

-

Add a catalytic amount of Raney nickel or a palladium-based catalyst to the mixture.[1][4]

-

Seal the reaction vessel and introduce hydrogen gas to the required pressure (e.g., up to 1000 psi).[4]

-

Agitate the mixture at room temperature until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.[4]

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate by distillation.

-

The crude product can then be purified by distillation under reduced pressure to yield this compound.[4]

N-Alkylation

This protocol describes the synthesis via a direct SN2 type substitution reaction between 4-toluidine and a benzyl halide.[1]

Materials:

-

4-Toluidine

-

Benzyl bromide or Benzyl chloride

-

Base (e.g., Potassium carbonate, K₂CO₃)[1]

-

Polar aprotic solvent (e.g., N,N-dimethylformamide, DMF)[1]

Procedure:

-

In a round-bottom flask, dissolve 4-toluidine in a polar aprotic solvent such as DMF.

-

Add a base, such as potassium carbonate, to the solution. The base acts to neutralize the hydrohalic acid formed during the reaction.[1]

-

To this stirred mixture, add an equimolar amount of benzyl bromide dropwise.

-

Heat the reaction mixture to a temperature between 60–80 °C.[1]

-

Maintain the temperature and continue stirring until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflows and a potential metabolic pathway for this compound.

Caption: Workflow for the synthesis of this compound via reductive amination.

Caption: Logical relationship for the synthesis of this compound via N-alkylation.

References

An In-Depth Technical Guide to the Solubility of N-Benzyl-4-toluidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzyl-4-toluidine in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining precise solubility values.

Introduction to this compound

Qualitative Solubility of this compound

Based on documented synthesis procedures and the general solubility of similar aromatic amines, this compound is expected to be soluble in a range of common organic solvents. Amines are generally soluble in organic solvents such as alcohols, ethers, and benzene[1]. The synthesis of this compound is often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), indicating its solubility in such media[2]. Catalytic hydrogenation steps in its synthesis are frequently performed in solvents like ethanol and methanol, further suggesting its solubility in these alcohols[2].

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Rationale/Source Context |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | Commonly used as a solvent for the N-alkylation reaction to synthesize this compound, indicating it effectively dissolves the reactants and products[2]. |

| Dimethyl sulfoxide (DMSO) | Likely Soluble | Similar to DMF, DMSO is a polar aprotic solvent often used in reactions involving amines[2]. | |

| Polar Protic | Ethanol | Soluble | Used as a solvent for the catalytic hydrogenation step in the reductive amination synthesis of this compound[2]. General solubility of amines in alcohols is also noted[1]. |

| Methanol | Soluble | Also used as a solvent for catalytic hydrogenation in the synthesis of this compound[2]. | |

| Non-Polar | Benzene | Likely Soluble | Amines are generally soluble in benzene[1]. |

| Ether (Diethyl ether) | Likely Soluble | Amines are generally soluble in ether[1]. | |

| Other | Acetone | Likely Soluble | A common organic solvent in which many organic compounds, including amines, are soluble. |

| Ethyl Acetate | Likely Soluble | A moderately polar solvent in which many organic compounds are soluble. |

Experimental Protocol for a Key Experiment: Determination of this compound Solubility

The following is a detailed, generalized methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing, indicating equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis by HPLC:

-

Analyze the standard solutions and the prepared sample solutions using a validated HPLC method. A reverse-phase HPLC method with a mobile phase of acetonitrile and water is often suitable for such compounds[3].

-

Record the peak areas obtained from the chromatograms.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its structural features determines its interaction with different solvents.

References

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of N-Benzyl-4-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry analysis of N-Benzyl-4-toluidine, a secondary aromatic amine of interest in various fields of chemical research and development. This document details the expected spectral data, outlines experimental protocols, and presents key analytical information in a structured format to aid in the characterization and identification of this compound.

Introduction to this compound

This compound (also known as N-benzyl-4-methylaniline) is a secondary aromatic amine with the chemical formula C₁₄H₁₅N and a molecular weight of 197.27 g/mol .[1] Its structure, featuring a benzyl group and a p-toluidine moiety linked by a secondary amine, gives rise to characteristic spectroscopic signatures that are crucial for its identification and characterization. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the identification of functional groups and mass spectrometry for the determination of molecular weight and fragmentation patterns.

FT-IR Spectral Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to the vibrations of its constituent bonds.

Experimental Protocol for FT-IR Analysis

A standard protocol for obtaining the FT-IR spectrum of this compound is as follows:

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

Sample Preparation:

-

Ensure the this compound sample is pure and dry.

-

For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for liquid or dissolved samples, a thin film can be prepared by depositing a drop of the sample solution (in a volatile solvent like chloroform or methylene chloride) onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the data to obtain a transmittance or absorbance spectrum.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is characterized by several key absorption bands. The table below summarizes the expected vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch of the secondary amine |

| 3100-3000 | Medium | Aromatic C-H stretch (benzyl and tolyl groups) |

| 2950-2850 | Medium | Aliphatic C-H stretch (methylene and methyl groups) |

| ~1600, ~1500, ~1450 | Strong to Medium | C=C aromatic ring stretching vibrations |

| ~1335-1250 | Strong | C-N stretching of the aromatic amine[2] |

| ~750-700 | Strong | C-H out-of-plane bending for substituted benzenes |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Mass Spectrometry Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. Electron ionization (EI) is a common method used for the analysis of relatively volatile and thermally stable compounds like this compound.

Experimental Protocol for Mass Spectrometry

A typical experimental setup for the mass spectrometric analysis of this compound, often coupled with gas chromatography (GC-MS), is described below.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol. A typical concentration is in the range of 10-100 µg/mL.

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: Typically set to 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ion Source Temperature: Typically 230 °C.

-

Ionization Energy: Standard 70 eV for electron ionization.

-

Mass Range: Scan from m/z 40 to 400.

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound provides key information about its molecular structure.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 197, corresponding to the molecular weight of the compound.[1]

Key Fragmentation Peaks: The fragmentation pattern is crucial for structural confirmation. The major fragmentation pathways and the resulting characteristic ions are summarized in the table below.

| m/z | Ion Structure | Description |

| 197 | [C₁₄H₁₅N]⁺ | Molecular Ion |

| 106 | [C₇H₈N]⁺ | Loss of a benzyl radical (C₇H₇•) |

| 91 | [C₇H₇]⁺ | Tropylium ion, often the base peak |

Visualization of Analytical Workflows

To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for FT-IR and mass spectrometry analysis.

Caption: Experimental workflow for FT-IR analysis.

Caption: Experimental workflow for GC-MS analysis.

Caption: Proposed mass spectral fragmentation pathway.

Conclusion

The combination of FT-IR and mass spectrometry provides a robust analytical approach for the unambiguous identification and structural characterization of this compound. The characteristic N-H and C-N stretching vibrations in the FT-IR spectrum, coupled with the definitive molecular ion and fragmentation pattern in the mass spectrum, serve as reliable fingerprints for this compound. The detailed protocols and data presented in this guide are intended to support researchers and scientists in their analytical endeavors involving this compound.

References

Unveiling the Structural Architecture of N-Benzyl-4-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-4-toluidine, a secondary amine of significant interest in synthetic organic chemistry and with potential applications in medicinal chemistry, lacks a publicly available, experimentally determined crystal structure. This comprehensive technical guide consolidates the available information on its synthesis and outlines the established methodologies for its structural characterization by single-crystal and powder X-ray diffraction (XRD). While a definitive crystal structure remains to be elucidated, this document provides the foundational knowledge and experimental frameworks necessary for researchers to pursue this characterization.

Introduction

This compound (Figure 1) is a versatile organic compound utilized as a building block in the synthesis of various more complex molecules. Its structural features, comprising a benzyl group and a p-toluidine moiety, make it a subject of interest for studies in molecular conformation, intermolecular interactions, and their influence on the physicochemical properties of the resulting materials. A definitive understanding of its three-dimensional structure through X-ray crystallography is crucial for rational drug design, materials science, and fundamental chemical research.

Figure 1: Chemical Structure of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common methods being reductive amination and N-alkylation.

Experimental Protocols

2.1.1. Reductive Amination of Benzaldehyde with p-Toluidine

This method involves the reaction of benzaldehyde and p-toluidine to form an intermediate Schiff base (imine), which is subsequently reduced to the secondary amine.[1]

-

Materials: Benzaldehyde, p-toluidine, ethanol, Raney nickel, hydrogen gas.

-

Procedure:

-

In a suitable reaction vessel, dissolve equimolar amounts of benzaldehyde and p-toluidine in ethanol.

-

Add a catalytic amount of Raney nickel to the solution.

-

Place the reaction vessel in a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (e.g., up to 1000 psi).

-

Shake the reaction mixture at room temperature for a specified time (e.g., 15 minutes).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Remove the catalyst by filtration.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure.

-

2.1.2. N-Alkylation of p-Toluidine with Benzyl Bromide

This method involves the direct alkylation of p-toluidine with a benzyl halide.[1]

-

Materials: p-Toluidine, benzyl bromide, potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of p-toluidine in DMF, add an equimolar amount of benzyl bromide.

-

Add a slight excess of a base, such as potassium carbonate, to neutralize the HBr formed during the reaction.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Synthesis Workflow

Figure 2: Synthetic pathways for this compound.

Crystal Structure and XRD Data

As of the date of this publication, a definitive, experimentally determined crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

Hypothetical Crystallographic Data

Based on analyses of similar organic molecules, this compound is anticipated to crystallize in a common space group for organic compounds, such as the monoclinic system with space group P2₁/c. The following table presents a hypothetical set of crystallographic parameters for illustrative purposes. These values are not experimental and should be treated as placeholders.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₅N |

| Formula Weight | 197.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Calculated Density (g/cm³) | Value to be determined |

Experimental Protocol for Crystal Structure Determination

The following outlines a general procedure for the determination of the crystal structure of this compound.

3.2.1. Single Crystal Growth

-

Purification: The synthesized this compound should be purified to a high degree (>99%) using techniques such as column chromatography followed by recrystallization or sublimation.

-

Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container holding a more volatile solvent in which the compound is less soluble.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.

-

3.2.2. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

-

Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (typically from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

3.2.3. Structure Solution and Refinement

-

Structure Solution: The processed data are used to solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

In the absence of suitable single crystals, powder XRD can provide valuable structural information.

3.3.1. Experimental Protocol for PXRD

-

Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of 2θ angles. The intensity of the diffracted X-rays is recorded at each angle.

-

Data Analysis: The resulting powder diffraction pattern (a plot of intensity vs. 2θ) is used to identify the crystalline phases present and can be used for structure determination if single crystals are not available, though this is a more complex process.

Workflow for Crystal Structure Determination

Figure 3: General workflow for the determination of the crystal structure of an organic compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and a prospective approach to the structural characterization of this compound. While the definitive crystal structure and corresponding XRD data are not yet publicly available, the experimental protocols and workflows outlined herein offer a clear pathway for researchers to obtain this critical information. The elucidation of the crystal structure of this compound will be a valuable contribution to the fields of organic chemistry, materials science, and drug development, enabling a deeper understanding of its structure-property relationships.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl-4-toluidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-Benzyl-4-toluidine and its derivatives. This compound, also known as N-benzyl-4-methylaniline, serves as a versatile scaffold in medicinal chemistry and a valuable component in material science.[1] Its derivatives have garnered significant attention for their potential biological activities, including antimicrobial and enzyme inhibitory properties.[1] This document details established synthetic protocols, thorough characterization methodologies, and presents key data in a structured format to support researchers in their scientific endeavors.

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, often achieving high yields under mild conditions.[1] The most common methods include reductive amination, N-alkylation, and palladium-catalyzed cross-coupling reactions.

Reductive Amination

Reductive amination is a widely used method that involves the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to a secondary or tertiary amine.[2][3] For the synthesis of this compound, this involves the condensation of 4-toluidine with benzaldehyde to form an N-benzylidene-4-methylaniline intermediate, which is then reduced.[1]

Experimental Protocol: Reductive Amination

A common procedure for reductive amination is as follows:

-

Imine Formation: In a suitable reaction vessel, equimolar amounts of 4-toluidine and benzaldehyde are mixed.[4][5] For some substrates, the reaction can be performed neat (solvent-free), where the solids are ground together until a color change is observed and the mixture becomes a dry powder.[2][3][5] Alternatively, a solvent such as methanol or benzene can be used, often with a catalytic amount of acetic acid to facilitate imine formation.[6] The mixture is typically stirred for 1-2 hours to ensure complete formation of the imine.[6]

-

Reduction: The formed imine is then reduced in situ. A reducing agent, such as sodium borohydride (NaBH₄), is carefully added to the reaction mixture, often dissolved in a solvent like 95% ethanol.[2][5] The reaction is typically stirred for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up and Purification: Upon completion, the reaction is quenched, for instance by the addition of water, which may precipitate the product.[2] The crude product is then collected by vacuum filtration, washed, and can be further purified by recrystallization or column chromatography to yield pure this compound.[4]

N-Alkylation

Direct N-alkylation involves the reaction of 4-toluidine with a benzylating agent, such as benzyl bromide or benzyl chloride.[1] This is a nucleophilic substitution (Sɴ2) reaction where the nitrogen atom of the amine attacks the electrophilic carbon of the benzyl halide.[1]

Experimental Protocol: N-Alkylation

-

Reaction Setup: 4-toluidine is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] A base, such as potassium carbonate (K₂CO₃), is added to the mixture. The base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[1]

-

Addition of Alkylating Agent: Benzyl bromide (or another suitable benzyl halide) is added to the mixture, typically dropwise.

-

Reaction Conditions: The reaction mixture is heated, often between 60–80°C, and stirred for several hours until the reaction is complete (monitored by TLC).[1]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, usually by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method allows for the coupling of an amine with an aryl halide and is known for its broad substrate scope and functional group tolerance.[7] For the synthesis of this compound, this would involve the coupling of 4-bromotoluene with benzylamine or p-toluidine with benzyl bromide, although the former is more common for this specific reaction type.

General Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with the aryl halide (e.g., 4-bromotoluene), the amine (e.g., benzylamine), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos), and a base (e.g., sodium tert-butoxide, KOtBu).[8][9]

-

Solvent and Conditions: An anhydrous solvent, such as toluene or dioxane, is added. The mixture is then heated under an inert atmosphere for a specified time until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Data Presentation: Synthesis and Characterization

Quantitative data from synthesis and characterization are summarized below for easy reference.

Table 1: Comparison of Synthetic Methods for this compound

| Synthesis Method | Starting Materials | Catalyst/Conditions | Reported Yield (%) | Reference(s) |

| Reductive Amination | 4-Toluidine, Benzaldehyde | Palladium catalyst, H₂ | Not specified | [1] |

| Reductive Amination | m-Toluidine, Benzaldehyde | Raney nickel, H₂ (1000 psi) | 89–94% | [4] |

| N-Alkylation | 4-Toluidine, Benzyl bromide | K₂CO₃, DMF, 60–80°C | 70–85% | [1] |

| Reductive Alkylation | 4-Nitrotoluene, Benzyl alcohol | Ruthenium catalyst, 25–50°C | 83–95% | [1] |

| Nickel-Catalyzed C-N Formation | Not specified | Nickel catalyst, mild conditions | 83–95% | [1] |

Table 2: Spectroscopic Data for this compound

| Characterization Technique | Data | Reference(s) |

| ¹H NMR | Aromatic protons: δ 7.44–7.16 (m) Methylene protons (-CH₂-): δ 4.41 (d) Methyl protons (-CH₃): δ 2.34 (s) | [1] |

| ¹³C NMR | Aromatic carbons, Amine-substituted carbon, Methylene carbon, Methyl carbon | [10] |

| IR Spectroscopy | C-N stretch: ~1350 cm⁻¹ N-H stretch (secondary amine): ~3400 cm⁻¹ (broad) Aromatic C-H stretch: ~3030 cm⁻¹ | [1][11][12] |

| Mass Spectrometry (EI-MS) | Molecular Ion Peak [M]⁺: m/z 197 | [1][13] |

Note: Chemical shifts (δ) are reported in ppm and can vary slightly based on the solvent and instrument used.[1]

Characterization Protocols

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

General Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz). Additional experiments like DEPT can be run to aid in the assignment of carbon signals.[14]

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum. Analyze chemical shifts, coupling constants, and multiplicities to confirm the presence of all expected protons and carbons in their respective chemical environments.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Protocol for IR Analysis

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Data Acquisition: Record the IR spectrum over the standard range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound, such as N-H stretching, C-N stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings.[14][15]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound, which helps confirm its identity.

General Protocol for MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[16]

-

Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound.[1] Analyze the fragmentation pattern to further support the proposed structure.

Synthesis and Importance of Derivatives

The synthesis of this compound derivatives typically follows the same protocols described above, utilizing substituted starting materials. For example, using substituted benzaldehydes in reductive amination or substituted benzyl halides in N-alkylation allows for the introduction of various functional groups onto the benzyl ring. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.[1] Derivatives of N-benzyl piperidine, a related scaffold, have shown promise as potent inhibitors of the influenza H1N1 virus.[17] Similarly, other piperidine derivatives are being explored for a wide range of pharmacological activities, including anticancer and antimicrobial applications.[18][19] This highlights the importance of synthesizing and screening libraries of derivatives to identify lead compounds for drug development.

References

- 1. This compound | 5405-15-2 | Benchchem [benchchem.com]

- 2. DSpace [open.bu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. rsc.org [rsc.org]

- 11. N-benzyl-o-toluidine [webbook.nist.gov]

- 12. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. This compound | SIELC Technologies [sielc.com]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. researchgate.net [researchgate.net]

- 19. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

Theoretical and Computational Deep Dive into N-Benzyl-4-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of N-Benzyl-4-toluidine, a versatile secondary amine with applications in organic synthesis. The document delves into its synthesis, characterization, and in-silico analysis using Density Functional Theory (DFT) calculations, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound, also known as N-benzyl-4-methylaniline, is a secondary amine that serves as a crucial intermediate and building block in the synthesis of various organic compounds.[1] Its molecular structure, characterized by a benzyl group and a p-tolyl group attached to a nitrogen atom, imparts specific electronic and steric properties that are of interest for theoretical and computational analysis. Understanding these properties through DFT calculations can aid in predicting its reactivity, stability, and potential applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with reductive amination and N-alkylation being the most common.[2]

Reductive Amination

This method involves the reaction of 4-toluidine with benzaldehyde to form an intermediate imine, which is then reduced to the final product.[2]

Experimental Protocol: Reductive Amination of 4-Toluidine

This protocol is adapted from the established procedure for the synthesis of N-benzyl-m-toluidine and is expected to yield this compound with high purity.[3]

Materials:

-

4-Toluidine (1 mole)

-

Benzaldehyde (1 mole)

-

Raney nickel catalyst (8-10 g)

-

Ethanol (95%) or Ether

-

Hydrogen gas

-

High-pressure hydrogenation apparatus

-

Standard laboratory glassware

Procedure:

-

In a suitable flask, mix 107 g (1 mole) of 4-toluidine and 106 g (1 mole) of benzaldehyde. The reaction is exothermic, and the temperature will rise.

-

Cool the mixture below 35°C in a cold water bath.

-

Add 200 ml of 95% ethanol or ether to the mixture. If ethanol is used, cooling is not necessary.

-

Transfer the solution to the steel reaction vessel of a high-pressure hydrogenation apparatus.

-

Carefully add 8-10 g of Raney nickel catalyst to the vessel.

-

Close the bomb and admit hydrogen gas up to 1000 lb. pressure.

-

Shake the apparatus continuously at room temperature for 15 minutes.

-

After the reaction is complete, carefully vent the hydrogen and remove the contents from the bomb.

-

Wash the bomb with two 200 ml portions of the solvent (ethanol or ether).

-

Separate the catalyst by filtration through a Büchner funnel. Caution: The Raney nickel catalyst is pyrophoric; do not allow it to dry completely.

-

Remove the solvent by distillation.

-

Distill the product under reduced pressure. This compound is expected to have a boiling point similar to its isomers (e.g., N-benzyl-m-toluidine boils at 153–157°C / 4 mm Hg).[3]

N-Alkylation

This direct approach involves the reaction of 4-toluidine with a benzylating agent, such as benzyl bromide, in the presence of a base.[2]

Experimental Protocol: N-Alkylation of 4-Toluidine

Materials:

-

4-Toluidine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-toluidine in DMF in a round-bottom flask.

-

Add a stoichiometric equivalent of potassium carbonate to the solution.

-

Slowly add benzyl bromide to the mixture with stirring.

-

Heat the reaction mixture to 60-80°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Characterization of this compound

The synthesized this compound should be characterized using various spectroscopic and analytical techniques to confirm its identity and purity.

Experimental Protocol: Characterization

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using an appropriate solvent system.

-

Infrared (IR) Spectroscopy: Identify the characteristic functional groups, such as the N-H stretch of the secondary amine and the aromatic C-H and C=C stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Determine the number of different types of protons and their chemical environments.

-

¹³C NMR: Determine the number of different types of carbon atoms.

-

-

Mass Spectrometry (MS): Determine the molecular weight of the compound and analyze its fragmentation pattern to confirm the structure.

-

Melting Point Analysis: Determine the melting point of the purified solid product and compare it with the literature value.

Density Functional Theory (DFT) Calculations

Computational Methodology

Quantum chemical calculations would be performed using a program package like Gaussian. The molecular geometry of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a suitable basis set, such as 6-311++G(d,p). The optimized structure would correspond to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Predicted Molecular Geometry

DFT calculations can predict the bond lengths and bond angles of the optimized molecular structure. While specific values for this compound are not available in the searched literature, the following table illustrates the expected format for such data. For comparison, a study on the related molecule N-benzylaniline showed that the C-N bond length is influenced by resonance effects.[4]

Table 1: Predicted Geometrical Parameters for this compound (Example Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-N | Value |

| C-C (aromatic) | Value | |

| C-H | Value | |

| N-H | Value | |

| **Bond Angles (°) ** | C-N-C | Value |

| C-C-C (aromatic) | Value | |

| H-N-C | Value |

Note: The values in this table are placeholders and would need to be determined by performing DFT calculations.

Mulliken Atomic Charges

Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule, providing insight into the distribution of electron density.[5]

Table 2: Predicted Mulliken Atomic Charges for this compound (Example Data)

| Atom | Charge (e) |

| N | Value |

| C (Toluidine Ring) | Values |

| C (Benzyl Ring) | Values |

| H | Values |

Note: The values in this table are placeholders and would need to be determined by performing DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[6][7]

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Example Data)

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would need to be determined by performing DFT calculations.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

Caption: Reductive Amination Synthesis Workflow for this compound.

Caption: Characterization Workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and theoretical study of this compound. While specific experimental and computational data from the literature for this exact molecule is limited, the provided protocols and methodologies, based on closely related compounds and standard computational practices, offer a robust framework for researchers. The application of DFT calculations, once performed, will yield valuable quantitative data to further elucidate the electronic and structural properties of this compound, paving the way for its informed application in various fields of chemical research and development.

References

- 1. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5405-15-2 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. irjweb.com [irjweb.com]

Synthesis of N-Benzyl-4-toluidine: Core Mechanisms and Protocols

An In-depth Technical Guide on the Core Mechanisms of Action of N-Benzyl-4-toluidine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and applications of this compound in organic reactions. The content is structured to offer valuable insights for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

This compound is a secondary amine that serves as a valuable intermediate in organic synthesis. Its preparation is primarily achieved through two well-established methods: reductive amination and N-alkylation.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds in two main steps: the formation of an imine from 4-toluidine and benzaldehyde, followed by the reduction of the imine intermediate to yield this compound. This method can be carried out in a one-pot fashion.

Mechanism:

The initial step involves the nucleophilic attack of the primary amine (4-toluidine) on the carbonyl carbon of benzaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form the N-benzylidene-4-methylaniline (an imine or Schiff base). The imine is subsequently reduced to the final secondary amine product. Various reducing agents can be employed, with sodium borohydride and catalytic hydrogenation being common choices.

Experimental Protocol: Reductive Amination using Sodium Borohydride

A detailed experimental protocol for the synthesis of a related N-acylated derivative from p-toluidine and o-vanillin provides a clear procedural framework.

-

Imine Formation:

-

In a beaker, combine 400 mg of 4-toluidine and 570 mg of o-vanillin.

-

Crush and mix the solids with a spatula. The solids will melt together and then form a dry powder.

-

-

Reduction:

-

To the resulting imine, add 7.5 mL of 95% ethanol.

-

In small portions, add 150 mg of sodium borohydride to the suspension. Swirl the beaker after each addition. The reaction is complete when the solution becomes colorless or a persistent slight yellow.

-

-

Work-up:

-

Add approximately 20 mL of deionized water to the solution to precipitate the product.

-

Collect the solid by vacuum filtration and allow it to dry.

-

A similar procedure using benzaldehyde and p-toluidine would yield this compound.

N-Alkylation

N-alkylation is a direct approach to synthesizing this compound, involving the reaction of 4-toluidine with a benzylating agent, typically a benzyl halide. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Mechanism:

The lone pair of electrons on the nitrogen atom of 4-toluidine acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. This results in the formation of a new C-N bond and the displacement of the halide ion. A base, such as potassium carbonate, is typically added to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

Experimental Protocol: N-Alkylation of 4-toluidine with Benzyl Bromide

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-toluidine in a polar aprotic solvent such as DMF.

-

Add a slight excess of potassium carbonate as the base.

-

-

Addition of Benzylating Agent:

-

Slowly add benzyl bromide to the mixture with stirring.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 60-80°C and maintain for several hours, monitoring the reaction progress by TLC.

-

-

Work-up:

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Quantitative Data on Synthesis

| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Reductive Amination | 4-Toluidine, Benzaldehyde | Pd/C, H₂ | Ethanol | Room Temp. | High | |

| Reductive Amination | 4-Toluidine, Benzaldehyde | Sodium Hydrogentelluride | - | - | 49 | |

| N-Alkylation | 4-Toluidine, Benzyl Bromide | K₂CO₃ | DMF | 60-80 | 70-85 | |

| Reductive Alkylation | 4-Nitrotoluene, Benzyl Alcohol | Ruthenium catalyst | - | 25-50 | 83-95 | |

| Nickel-Catalyzed C-N Formation | - | Nickel catalyst | - | Mild | 83-95 |

This compound in Catalytic Reactions

While often the product of a reaction, this compound and related secondary diarylamines can play roles in catalysis, either directly or as a structural motif in ligands.

The "Hydrogen Borrowing" Catalytic Cycle

A significant mechanism where the formation of N-benzyl amines is central is the "hydrogen borrowing" or "hydrogen autotransfer" process. This is an environmentally friendly method for the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct.

Mechanism:

-

Oxidation: A transition metal catalyst (e.g., based on Ru, Ir, or Mn) temporarily abstracts hydrogen from the alcohol (e.g., benzyl alcohol), oxidizing it to the corresponding aldehyde (benzaldehyde).

-

Condensation: The in situ generated aldehyde reacts with a primary amine (e.g., 4-toluidine) to form an imine intermediate, releasing a molecule of water.

-

Reduction: The metal hydride species, formed in the first step, then reduces the imine to the final secondary amine product (this compound), thus regenerating the active catalyst.

This catalytic cycle avoids the use of stoichiometric organometallic reagents or leaving groups, making it a highly atom-economical process.

N-Aryl Amines as Ligands in Cross-Coupling Reactions

While specific examples of this compound as a ligand are not extensively documented, the broader class of N-aryl amines is known to coordinate with transition metals and influence their catalytic activity. For instance, N-aryl-2-aminopyridines can form stable complexes with metals like palladium, rhodium, and iridium, acting as directing groups to facilitate C-H activation and other transformations. The nitrogen atom in this compound can similarly coordinate to a metal center, potentially influencing the steric and electronic environment of the catalyst in cross-coupling reactions.

Role in the Synthesis of Bioactive Molecules and Pharmaceuticals

The N-benzyl amine structural motif is a common feature in many biologically active compounds and pharmaceutical intermediates. The synthetic routes that produce this compound are therefore highly relevant to drug development.

N-Benzyl-N-ethyl-m-toluidine, a close analogue, is a versatile intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for the construction of complex molecular scaffolds that form the basis of new drugs. The reactivity of the tertiary aromatic amine in this and related compounds allows for targeted modifications to fine-tune a molecule's efficacy, bioavailability, and metabolic profile.

The development of efficient catalytic systems for N-alkylation, such as those employing the hydrogen borrowing mechanism, is crucial for the synthesis of complex amines found in pharmaceuticals. These methods provide a green and efficient alternative to traditional alkylation techniques.

Visualizing the Mechanisms

Reductive Amination Pathway

Caption: The reaction pathway for the reductive amination of 4-toluidine with benzaldehyde.

N-Alkylation (SN2) Mechanism

Caption: The SN2 mechanism for the N-alkylation of 4-toluidine with benzyl bromide.

Hydrogen Borrowing Catalytic Cycle

An In-depth Technical Guide to the Safety, Handling, and MSDS of N-Benzyl-4-toluidine

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for N-Benzyl-4-toluidine, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's properties, associated hazards, safe handling procedures, and emergency protocols.

Chemical and Physical Properties

This compound, also known as N-benzyl-4-methylaniline, is a secondary aromatic amine. Its properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.27 g/mol [1] |

| CAS Number | 5405-15-2[1] |

| Appearance | White solid |

| Melting Point | 19.5 °C[2] |

| Boiling Point | 319 °C[2] |

| Density | 1.00641 g/cm³ at 65 °C[2] |

| Solubility | Poorly soluble in water[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][4] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1][4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[4] |

Hazard Pictograms:

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its irritant properties.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Facilities should be equipped with an eyewash station and a safety shower.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles or a face shield.[4][5]

-

Skin Protection: Wear nitrile gloves and a lab coat to prevent skin contact.[4][5]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.[4]

-

Avoid breathing dust or fumes.[4]

Storage:

-

Keep the container tightly closed when not in use.[4]

-

Store away from oxidizing agents and sources of ignition.[4][5]

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Generalized In Vitro Skin Irritation Test Protocol (Based on OECD TG 439)

-

Test System: A reconstituted human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the human epidermis, is used.

-

Procedure: a. A small amount of this compound is applied topically to the surface of the RhE tissue. b. The tissue is incubated for a defined period (e.g., 60 minutes) at 37°C. c. After incubation, the test chemical is removed by washing. d. The tissue is then incubated for a further 24 to 42 hours in fresh medium.

-

Endpoint Measurement: The viability of the tissue is assessed using a cell viability assay, most commonly the MTT assay. In this assay, the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by metabolically active cells is measured spectrophotometrically.

-

Classification: The chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%) compared to a negative control.

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

N-Benzyl-4-toluidine Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-4-toluidine and its derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides an in-depth overview of the synthesis, potential therapeutic applications, and underlying mechanisms of action of these compounds. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established chemical reactions. The most common methods include reductive amination and N-alkylation.[1]

Experimental Protocol: Reductive Amination

This method involves the reaction of 4-toluidine with benzaldehyde to form an imine intermediate, which is subsequently reduced to the desired this compound.[1]

Materials:

-

4-toluidine

-

Benzaldehyde

-

Palladium catalyst (e.g., Pd/C)

-

Hydrogen gas

-

Solvent (e.g., Ethanol or Ether)[2]

-

Reaction flask

-

High-pressure hydrogenation apparatus[2]

Procedure:

-

In a suitable reaction flask, mix equimolar amounts of 4-toluidine and benzaldehyde. The reaction is often exothermic.[2]

-

Cool the mixture and dissolve it in a suitable solvent like ether or ethanol.[2]

-

Transfer the solution to a high-pressure hydrogenation apparatus.

-

Add a catalytic amount of a Palladium catalyst (e.g., 8-10g of Raney nickel catalyst for a 1-mole scale reaction).[2]

-

Pressurize the vessel with hydrogen gas (e.g., up to 1000 lb pressure).[2]

-

Shake the reaction mixture continuously at room temperature for a specified time (e.g., 15 minutes), or until the reaction is complete.[2]

-

After the reaction, filter the catalyst.

-

Remove the solvent by distillation.

-

Purify the product by distillation under reduced pressure.[2]

Potential Biological Activities

This compound derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Anticancer Activity

Several studies have highlighted the potential of this compound and related derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 5-Benzyl juglone | HCT-15 (colorectal) | 12.27 | [3][4] |

| 5-Benzyl juglone | MCF-7 (breast) | Lower than MCF-10A | [3][4] |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (9b) | A549, MCF7, HCT116, PC3 | < 5 | [5] |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (9d) | A549, MCF7, HCT116, PC3 | < 5 | [5] |

| 1,4-naphthoquinone derivative (PD9) | DU-145, MDA-MB-231, HT-29 | 1-3 | |

| 1,4-naphthoquinone derivative (PD10) | DU-145, MDA-MB-231, HT-29 | 1-3 | |

| 1,4-naphthoquinone derivative (PD11) | DU-145, MDA-MB-231, HT-29 | 1-3 | |

| 1,4-naphthoquinone derivative (PD13) | DU-145, MDA-MB-231, HT-29 | 1-3 | |

| 1,4-naphthoquinone derivative (PD14) | DU-145, MDA-MB-231, HT-29 | 1-3 | |

| 1,4-naphthoquinone derivative (PD15) | DU-145, MDA-MB-231, HT-29 | 1-3 | |

| N-benzyl-2-phenylpyrimidin-4-amine derivative (ML323) | Non-small cell lung cancer | Nanomolar range |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6]

Materials:

-

Cancer cell lines (e.g., HCT-15, MCF-7)

-

96-well plates

-

Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

-

Test compounds (this compound derivatives)

-

Culture medium

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[8]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[8]

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[9]

-

Incubate the plates for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways in Anticancer Activity

N-Benzyl-N-methyldecan-1-amine (BMDA), a related compound, has been shown to arrest cells at the G2/M phase of the cell cycle.[2] This effect is associated with reduced levels of cyclin-dependent kinases (Cdk) 1 and 2, and an increased expression of the Cdk inhibitor p21.[2]

Caption: Simplified overview of BMDA's effect on cell cycle regulation.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N4-benzyl-N2-phenylquinazoline-2,4-diamine | Staphylococcus aureus | 25 µM | [10] |

| N4-benzyl-N2-phenylquinazoline-2,4-diamine | Staphylococcus epidermidis | 15 µM | [10] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (2) | Staphylococcus aureus | 32 | [11] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (3) | Staphylococcus aureus | 32 | [11] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (4) | Staphylococcus aureus | 32 | [11] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (5) | Staphylococcus aureus | 32 | [11] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (7) | Staphylococcus aureus | 32 | [11] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (8) | Staphylococcus aureus | 32 | [11] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (9) | Staphylococcus aureus | 32 | [11] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (10) | Staphylococcus aureus | 32 | [11] |

Experimental Protocol: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.[1]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Müller-Hinton agar plates

-

Sterile borer

-

Test compounds

-

Positive control (e.g., standard antibiotic)

-

Negative control (e.g., solvent used to dissolve compounds)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Evenly spread the inoculum over the surface of a Müller-Hinton agar plate.

-

Create wells in the agar plate using a sterile borer.[1]

-

Add a specific volume of the test compound solution into each well.

-

Add the positive and negative controls to separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton broth

-

Test compounds

-

Positive and negative controls

-

Incubator

Procedure:

-

Prepare serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated anti-inflammatory properties in both in vitro and in vivo models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[2][14][15][16][17]

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Test compounds

-

Positive control (e.g., Indomethacin or Phenylbutazone)[15]

-

Plethysmometer

-

Syringes

Procedure:

-

Administer the test compound, positive control, or vehicle to different groups of rats.

-

After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15]

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[2][15]

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some N-benzyl-N-methyldecan-1-amine derivatives are mediated through the downregulation of key inflammatory signaling pathways, including the JNK/p38 MAPK and NF-κB pathways.[18] These pathways are activated by inflammatory stimuli like lipopolysaccharide (LPS).[18]

Caption: Downregulation of JNK/p38 MAPK and NF-κB pathways.

Enzyme Inhibition

This compound derivatives have also been investigated for their ability to inhibit specific enzymes implicated in various diseases.

Aldose Reductase Inhibition

Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition is a therapeutic target for diabetic complications.

This assay measures the ability of a compound to inhibit the activity of aldose reductase.[19]

Materials:

-

Aldose Reductase enzyme

-

NADPH

-

Substrate (e.g., DL-glyceraldehyde)

-

Phosphate buffer

-

Test compounds

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme.

-

Add the test compound at various concentrations to the reaction mixture.

-